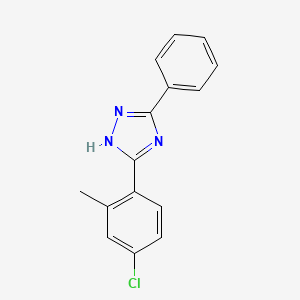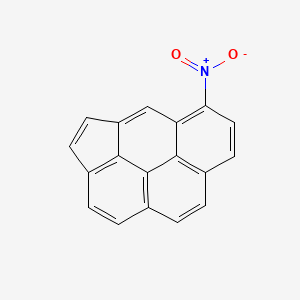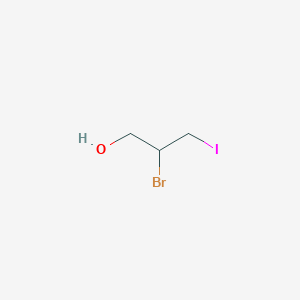![molecular formula C25H25NO2 B14402184 Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate CAS No. 89685-50-7](/img/structure/B14402184.png)
Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate is a chemical compound with the molecular formula C25H25NO2 It is known for its unique structural properties, which include a pentyl ester group, a biphenyl moiety, and an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate typically involves the condensation of 4-aminobenzoic acid with 4-biphenylcarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with pentanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, resulting in halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The biphenyl moiety allows for strong hydrophobic interactions, while the imine linkage can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Unique due to its specific ester and imine functionalities.
Methyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Similar structure but with a methyl ester group instead of a pentyl ester.
Ethyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Contains an ethyl ester group, leading to different physical and chemical properties.
Uniqueness
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate is unique due to its longer alkyl chain (pentyl group), which can influence its solubility, hydrophobicity, and overall reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Número CAS |
89685-50-7 |
|---|---|
Fórmula molecular |
C25H25NO2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
pentyl 4-[(4-phenylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C25H25NO2/c1-2-3-7-18-28-25(27)23-14-16-24(17-15-23)26-19-20-10-12-22(13-11-20)21-8-5-4-6-9-21/h4-6,8-17,19H,2-3,7,18H2,1H3 |
Clave InChI |
RWBBERNYQIMNJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)




![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)

